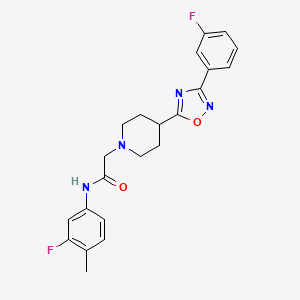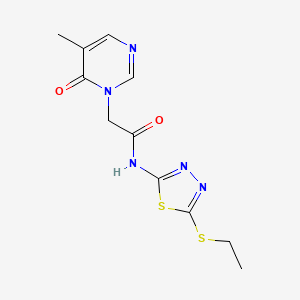
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the reductive cyclization using sodium dithionite as a reductive cyclizing agent in the presence of solvents such as DMSO (Bhaskar et al., 2019). Another method reported involves the cyclization of thioamide with chloroacetoacetate, showcasing the versatility and complexity in synthesizing these compounds (Tang Li-jua, 2015).
Molecular Structure Analysis
Molecular structure analysis is pivotal for understanding the properties and reactivity of a compound. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are commonly used for elucidating structures. For instance, crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate revealed its crystallization in a triclinic space group, highlighting the importance of hydrogen bonds in crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds is diverse, including their participation in cyclization reactions to form complex heterocyclic systems. For example, the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives from ethyl 2-(benzo[d]thazol-2-yl)acetate illustrates the potential for synthesizing a wide range of biologically active molecules (Mohamed, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's applicability in various fields. Studies on similar compounds have shown the influence of molecular structure on these properties, with specific functional groups enhancing solubility in organic solvents or affecting the melting point and crystalline form (Hattori et al., 1992).
Applications De Recherche Scientifique
Thromboxane Synthase Inhibition
- Compounds similar to the specified chemical have been explored for their thromboxane synthase inhibitory properties. These analogues showed significant activities, indicating potential applications in modulating thromboxane synthesis and related physiological processes (Manley et al., 1987).
Heparanase Inhibition
- A class of benzamides, including derivatives of the specified compound, demonstrated effective inhibition of heparanase, an endo-beta-glucuronidase. This suggests potential applications in targeting processes like tumor metastasis and angiogenesis where heparanase plays a critical role (Xu et al., 2006).
Lipoxygenase Inhibition
- Research has shown the potential of related imidazole derivatives as inhibitors of 5-lipoxygenase. This has implications in treating conditions like asthma and allergies, where lipoxygenase pathways are involved (Mano et al., 2004).
Cardiac Electrophysiological Activity
- Similar compounds have been synthesized for their cardiac electrophysiological activity, indicating potential applications in managing arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
- Certain imidazole derivatives, related to the queried compound, have been synthesized and found effective as corrosion inhibitors, particularly in acidic solutions. This suggests applications in materials science and engineering (Prashanth et al., 2021).
Anticancer Activity
- Research into benzamides and imidazole-based compounds has indicated their potential in anticancer therapies. This is due to their ability to interfere with specific pathways and receptors involved in cancer cell proliferation (Raffa et al., 2019).
Mécanisme D'action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and functional groups . Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
4-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)18(23)20-11-12-25-19-21-13-17(22-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAQBQGTYWHXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)
![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)



![(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2494157.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2494160.png)
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)

![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)


